6-Bromoquinoline-8-carboxylic acid

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

6-Bromoquinoline-8-carboxylic acid (CAS: 64507-38-6) is a heterocyclic building block featuring a quinoline core with a bromine substituent at the 6-position and a carboxylic acid group at the 8-position. This compound is a key intermediate in the synthesis of multi-substituted quinoline derivatives that act as HIV-1 integrase allosteric inhibitors (ALLINIs) , and its specific substitution pattern is critical for obtaining desirable antiviral profiles.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 64507-38-6
Cat. No. B1329905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-8-carboxylic acid
CAS64507-38-6
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br
InChIInChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)
InChIKeyIPABRQMUPPNSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-8-carboxylic acid (CAS 64507-38-6): A Defined Quinoline Building Block for Allosteric Inhibitor Synthesis and SAR Studies


6-Bromoquinoline-8-carboxylic acid (CAS: 64507-38-6) is a heterocyclic building block featuring a quinoline core with a bromine substituent at the 6-position and a carboxylic acid group at the 8-position . This compound is a key intermediate in the synthesis of multi-substituted quinoline derivatives that act as HIV-1 integrase allosteric inhibitors (ALLINIs) , and its specific substitution pattern is critical for obtaining desirable antiviral profiles.

Why 6-Bromoquinoline-8-carboxylic acid is Not a Generic Quinoline: Structural Specificity Drives Divergent Biological and Physicochemical Outcomes


While many 8-carboxylic acid quinolines are available as chemical building blocks, the exact position and identity of the halogen substituent dictate the resulting compound's biological activity and drug-like properties. In the context of HIV-1 integrase ALLINIs, substitution at the 6-position with bromine is not interchangeable with substitutions at other positions or with other halogens, as it produces distinct antiviral potencies and resistance profiles . Furthermore, the bromine atom confers different lipophilicity compared to hydrogen, chlorine, or fluorine analogs, directly impacting a compound's calculated LogP and its compliance with drug-likeness filters .

Quantitative Differentiation of 6-Bromoquinoline-8-carboxylic acid from Structural Analogs


Resistance Profile Divergence in HIV-1 ALLINI Context: 6-Bromo vs. 8-Bromo Quinoline Scaffolds

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo-substituted quinoline-8-carboxylic acid derivative was directly compared to its 8-bromo analog . While the addition of bromine at either position generally improved antiviral properties relative to the unsubstituted quinoline, a critical divergence in resistance profile was observed. The 6-bromo derivative experienced a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness .

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Lipophilicity Tuning: Enhanced LogP of 6-Bromoquinoline-8-carboxylic acid vs. Unsubstituted Analog

The lipophilicity (LogP) of 6-bromoquinoline-8-carboxylic acid is calculated to be 2.55 , a value that represents a significant increase from the unsubstituted quinoline-8-carboxylic acid, which has a reported LogP of approximately 1.93 . This quantifiable difference demonstrates how the 6-bromo substituent can be used to tune the lipophilicity of a lead scaffold, a key parameter in medicinal chemistry optimization.

Physicochemical Properties Drug-likeness LogP

Physicochemical and Drug-Likeness Profile of 6-Bromoquinoline-8-carboxylic acid

The compound 6-bromoquinoline-8-carboxylic acid exhibits a balanced physicochemical profile, including a moderate lipophilicity (LogP of 2.55) and zero violations of Lipinski's Rule of 5, indicating favorable drug-like properties . While these properties are not directly compared to a specific analog in a single study, they represent a well-characterized baseline for this scaffold. In contrast, the unsubstituted quinoline-8-carboxylic acid has a lower LogP (~1.93) , and the 6-chloro analog has a comparable or slightly higher LogP (2.59-2.83) , demonstrating the tunability of this property through halogen substitution.

Drug-likeness Lipinski's Rule of Five Physicochemical Properties

Comparative Antiviral Potency: 6-Bromo Quinoline Scaffolds Show Enhanced Activity over Unsubstituted Analogs

In a structure-activity relationship (SAR) study focused on HIV-1 integrase ALLINIs, it was observed that the addition of a bromine atom at either the 6 or 8 position of the quinoline-8-carboxylic acid scaffold 'conferred better antiviral properties' compared to the corresponding unsubstituted quinoline . This qualitative but direct comparison within the same study establishes the functional value of the 6-bromo substitution for achieving enhanced potency in this specific target class.

HIV-1 Antiviral Activity Structure-Activity Relationship

Targeted Research Applications of 6-Bromoquinoline-8-carboxylic acid Based on its Defined Differentiation


Synthesis of HIV-1 Integrase Allosteric Inhibitors (ALLINIs) for Resistant Strain Profiling

This compound is an essential building block for synthesizing quinoline-based ALLINIs. As demonstrated, the 6-bromo substitution pattern yields a distinct resistance profile against the clinically relevant A128T IN mutant compared to the 8-bromo analog . Researchers should use this compound to generate a series of inhibitors specifically designed to probe and overcome resistance mechanisms in HIV-1.

Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity (LogP ~2.5)

Medicinal chemists requiring a quinoline-8-carboxylic acid scaffold with moderate lipophilicity should select 6-bromoquinoline-8-carboxylic acid. Its calculated LogP of 2.55 provides a quantifiable increase over the unsubstituted parent (LogP ~1.93) without the higher LogP values (2.6-2.8) associated with the 6-chloro analog . This property is valuable for balancing membrane permeability and aqueous solubility in drug candidates.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Quinolines

This compound serves as a key component in systematic SAR studies aimed at understanding the impact of halogen type and position on biological activity. By comparing the 6-bromo derivative to its 6-chloro, 6-fluoro, and unsubstituted counterparts, researchers can establish clear structure-property relationships that guide the optimization of novel antiviral or antimicrobial agents .

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